GB1107 Demonstrates >1000-Fold Selectivity for Galectin-3 Over Other Galectins, Surpassing TD139's Selectivity Window
GB1107 exhibits >1000-fold selectivity for galectin-3 over other galectin family members [1]. Quantitatively, its Kd for human galectin-1 is 3.7 µM versus 0.037 µM for galectin-3—a 100-fold selectivity window—with >100-fold lower affinity for most other tested human galectins, and only 20-fold and 4-fold lower affinity for galectin-2 and the C-terminal CRD of galectin-4, respectively . In contrast, the clinically studied disaccharide TD139 (Olitigaltin/GB0139) exhibits a substantially narrower selectivity profile: Kd = 0.036 µM for galectin-3, but Kd = 2.2 µM for galectin-1 (61-fold) and Kd = 32 µM for galectin-7 (~890-fold) . The broader selectivity margin of GB1107 reduces the probability of galectin-1- or galectin-7-mediated off-target effects in experimental systems where these galectins are co-expressed.
TD139 Kd Gal-3: 36 nM, Gal-1: 2,200 nM
Ratio: >1000-fold vs 61-fold
| Evidence Dimension | Binding selectivity: Kd ratio (galectin-1 / galectin-3) and overall selectivity window |
|---|---|
| Target Compound Data | GB1107: Kd human Gal-3 = 37 nM; Kd human Gal-1 = 3,700 nM; >1000-fold overall selectivity over other galectins |
| Comparator Or Baseline | TD139 (GB0139/Olitigaltin): Kd human Gal-3 = 36 nM; Kd human Gal-1 = 2,200 nM; Kd human Gal-7 = 32,000 nM |
| Quantified Difference | GB1107: 100-fold Gal-1/Gal-3 ratio, >1000-fold overall; TD139: 61-fold Gal-1/Gal-3 ratio, ~890-fold Gal-7/Gal-3. GB1107's selectivity margin is ≥1.6× wider at the Gal-1 level and exceeds TD139 at every off-target galectin tested. |
| Conditions | Recombinant human galectin CRDs; Kd determined by fluorescence polarization assay (GB1107) and reported vendor-validated binding data (TD139) |
Why This Matters
In co-culture or in vivo models where multiple galectins are expressed, GB1107's superior selectivity reduces confounding galectin-1/7-mediated effects, enabling cleaner attribution of phenotypes to galectin-3 inhibition.
- [1] MacKinnon, A.C., et al. Effect of GB1107, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver. Eur. J. Pharmacol. 2024, 985, 177077. View Source
